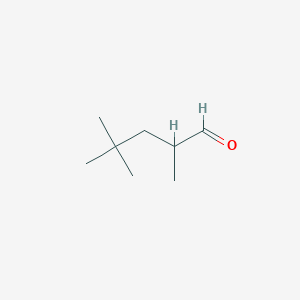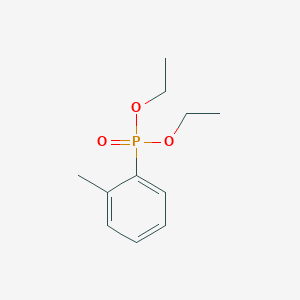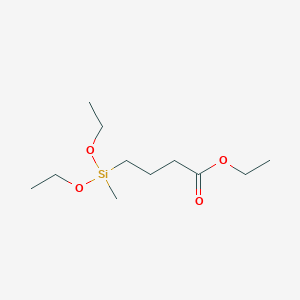
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMMDA-2, and it is a derivative of the phenethylamine family.
作用机制
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. DMMDA-2 has also been found to have affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C.
生化和生理效应
DMMDA-2 has been found to have various biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in body temperature, and changes in mood and perception. These effects are thought to be mediated through its interaction with the 5-HT2A receptor.
实验室实验的优点和局限性
One of the primary advantages of DMMDA-2 is its selectivity for the 5-HT2A receptor, which makes it a useful research tool in the study of this receptor subtype. However, one limitation of DMMDA-2 is its potential to cause adverse effects, such as changes in heart rate and blood pressure, which must be carefully monitored in laboratory experiments.
未来方向
There are several potential future directions for the study of DMMDA-2. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as schizophrenia and depression. Another potential direction is the development of more selective and potent analogs of DMMDA-2 for use as research tools in the study of serotonin receptors. Additionally, the use of DMMDA-2 in combination with other compounds, such as psychedelics, may provide new insights into the mechanisms underlying altered states of consciousness.
合成方法
DMMDA-2 can be synthesized through various methods, including the reaction of 3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl magnesium bromide with 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under controlled conditions of temperature and pressure.
科学研究应用
DMMDA-2 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a research tool in the study of serotonin receptors. DMMDA-2 has been found to bind selectively to the 5-HT2A receptor, which has been implicated in various psychiatric disorders, including schizophrenia and depression.
属性
CAS 编号 |
19314-77-3 |
|---|---|
产品名称 |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
分子式 |
C23H26O9 |
分子量 |
446.4 g/mol |
IUPAC 名称 |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H26O9/c1-11-9-14(13(3)19(28-5)16(11)21(24)30-7)32-23(26)17-12(2)10-15(27-4)18(20(17)29-6)22(25)31-8/h9-10H,1-8H3 |
InChI 键 |
KTFFLXWSRYDURC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
规范 SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
同义词 |
2,4-Dimethoxy-6-methylisophthalic acid 1-[3,6-dimethyl-5-methoxy-4-(methoxycarbonyl)phenyl]3-methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)